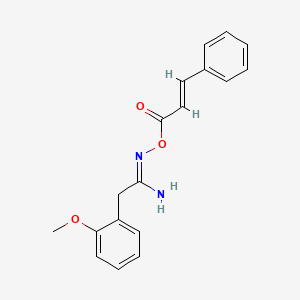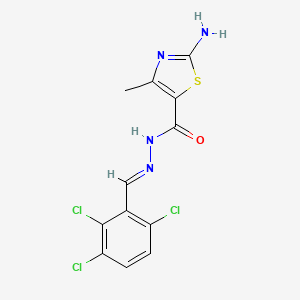
N'-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide
Vue d'ensemble
Description
N-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide, also known as CMOX, is a synthetic compound that has been widely studied for its potential therapeutic applications. CMOX belongs to the class of compounds known as cinnamic acid derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of N'-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cancer cell growth and induces apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In vivo studies have demonstrated that this compound exhibits anti-tumor activity in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a useful tool for studying the mechanisms of cancer cell death. This compound also exhibits anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases. One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N'-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research and potential therapeutic applications. Another area of interest is the identification of the specific molecular targets of this compound, which could lead to the development of more targeted therapies for cancer and inflammatory diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in vivo, as well as its potential interactions with other drugs.
Applications De Recherche Scientifique
N'-(cinnamoyloxy)-2-(2-methoxyphenyl)ethanimidamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anticancer activity against a range of cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and cardiovascular diseases.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-10-6-5-9-15(16)13-17(19)20-23-18(21)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H2,19,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYISGPLQXRTG-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=NOC(=O)C=CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C/C(=N/OC(=O)/C=C/C2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B3916081.png)
![methyl {4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B3916093.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B3916097.png)
![4-bromo-N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916104.png)
![N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916113.png)
![N'-{[(2-naphthyloxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916115.png)

![3-[2-(1-azocanyl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3916123.png)
![2,3-dihydro-1H-inden-2-yl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B3916129.png)
![N-(4-{[4-(pyridin-2-ylmethyl)-1,4-diazepan-1-yl]carbonyl}phenyl)cyclobutanecarboxamide](/img/structure/B3916130.png)
![4-{[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B3916133.png)
![ethyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B3916136.png)
![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3916153.png)
![ethyl 4-{[3-(3-methylphenyl)-1H-pyrazol-5-yl]amino}-4-oxobutanoate](/img/structure/B3916160.png)
